4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine
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Overview
Description
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine is an organic compound with the molecular formula C10H21NO3S2.
Preparation Methods
The synthesis of 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine typically involves a multi-step processThe reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfides, and substituted morpholine derivatives .
Scientific Research Applications
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine involves its interaction with specific molecular targets. The ethylsulfonylethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine can be compared with other morpholine derivatives, such as:
Morpholine: A simpler compound with a wide range of applications in organic synthesis and industry.
4-(2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}ethyl)morpholine: A closely related compound with similar chemical properties but different substituents.
Properties
CAS No. |
13137-91-2 |
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Molecular Formula |
C10H22ClNO3S2 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
4-[2-(2-ethylsulfonylethylsulfanyl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C10H21NO3S2.ClH/c1-2-16(12,13)10-9-15-8-5-11-3-6-14-7-4-11;/h2-10H2,1H3;1H |
InChI Key |
MDGADFIEPGYECS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCSCCN1CCOCC1.Cl |
Origin of Product |
United States |
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